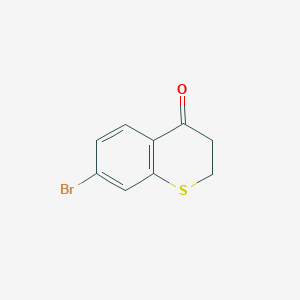

7-Bromothiochroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHFFCUGCPOSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Thiochromanone Scaffold

An In-Depth Technical Guide to 7-Bromothiochroman-4-one: Synthesis, Properties, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the thiochroman-4-one core is a privileged structure, recognized for its conformational rigidity and versatile chemical handles that permit extensive derivatization. This guide provides a senior application scientist's perspective on a particularly valuable derivative: This compound .

The strategic placement of a bromine atom on the aromatic ring transforms the simple thiochromanone scaffold into a powerful and versatile building block. This bromine atom serves as a key linchpin for modern cross-coupling methodologies, unlocking pathways to novel chemical entities with significant potential in drug discovery and functional material development. This document offers an in-depth exploration of its chemical identity, spectroscopic signature, synthesis, reactivity, and critical applications, designed for researchers and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a well-defined crystalline solid whose identity is established by a unique combination of identifiers and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 13735-16-5 | [1][2][3] |

| IUPAC Name | 7-bromo-2,3-dihydrothiochromen-4-one | [1] |

| Molecular Formula | C₉H₇BrOS | [1][2][4] |

| Molecular Weight | 243.12 g/mol | [1][2] |

| Canonical SMILES | O=C1CCSC2=CC(Br)=CC=C12 | [1] |

| InChI Key | JVHFFCUGCPOSIF-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Appearance | Off-white to light yellow crystalline solid | Typical for this class of compounds. |

| Purity | ≥95.0% | As commonly supplied by commercial vendors.[1] |

| Melting Point | Data not consistently available | Expected to be a sharp-melting solid. |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone | Limited solubility in non-polar solvents like hexanes. |

| Storage | Store sealed in a dry, cool environment (2-8°C recommended) |[5] |

The molecule's structure is characterized by a bicyclic system where a benzene ring is fused to a sulfur-containing dihydropyranone ring. The bromine at the C7 position is para to the sulfur atom and meta to the carbonyl group, influencing the electronic properties of the aromatic ring and providing a specific site for synthetic modification.

Spectroscopic Characterization: The Signature of a Structure

While direct spectral data is proprietary to individual laboratories, the structure of this compound allows for a confident prediction of its key spectroscopic features. This predictive analysis is a crucial skill for confirming the identity and purity of synthetic intermediates.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct regions.

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons will be visible. The proton at C5 (ortho to the carbonyl) will likely be the most downfield. The protons at C6 and C8 will exhibit splitting patterns consistent with their ortho and meta relationships, dictated by the bromine's influence.

-

Aliphatic Region (δ 3.0-3.5 ppm): Two triplet signals are expected, corresponding to the two methylene groups (-CH₂-S- and -CH₂-C=O). These signals arise from the protons on C2 and C3, respectively, with their chemical shifts influenced by the adjacent sulfur atom and carbonyl group.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

-

Carbonyl Signal (δ ~192 ppm): A characteristic downfield signal for the ketone carbon (C4).[6]

-

Aromatic Signals (δ ~120-145 ppm): Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (C7), which will be shifted relative to the others.

-

Aliphatic Signals (δ ~25-40 ppm): Two signals corresponding to the C2 and C3 methylene carbons.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.

-

~1680 cm⁻¹: A strong, sharp absorption peak characteristic of a conjugated ketone (C=O) stretch.[7]

-

~3100-3000 cm⁻¹: Weaker absorptions corresponding to aromatic C-H stretching.

-

~3000-2850 cm⁻¹: Absorptions for aliphatic C-H stretching.

-

-

Mass Spectrometry (MS): MS is definitive for confirming molecular weight and elemental composition.

-

Isotopic Pattern: The most telling feature will be the molecular ion peak (M⁺). Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity at m/z 242 and m/z 244, which is an unmistakable signature for a monobrominated compound.

-

Synthesis: A Reliable Path to a Key Intermediate

The most common and robust method for synthesizing thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid precursor. This reaction is typically mediated by a strong acid catalyst that promotes the electrophilic aromatic substitution.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Intramolecular Cyclization

This protocol describes the synthesis from the readily available 3-((4-bromophenyl)thio)propanoic acid. The choice of Polyphosphoric Acid (PPA) is strategic; it serves as both the acidic catalyst and the reaction solvent, ensuring efficient conversion at elevated temperatures.[8]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-((4-bromophenyl)thio)propanoic acid (1.0 eq).

-

Reaction Setup: Add Polyphosphoric Acid (PPA) (10-15 wt eq.) to the flask. The PPA should be sufficient to allow for effective stirring of the resulting slurry.

-

Cyclization Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. The causality here is critical: the heat provides the activation energy for the intramolecular Friedel-Crafts acylation, while the PPA protonates the carboxylic acid, generating the acylium ion electrophile necessary for ring closure.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This quenches the reaction and precipitates the solid product.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any remaining acid), followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude solid can be further purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a pure crystalline solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a branching point for the synthesis of complex molecular architectures.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - CAS:13735-16-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 7-Bromoisothiochroman-4-one|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromothiochroman-4-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Bromothiochroman-4-one, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust synthetic methodology rooted in established chemical principles, explores its reactivity and applications in the development of novel bioactive molecules, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical synthesis, enabling them to leverage the unique characteristics of this compound in their work.

Introduction: The Thiochroman-4-one Scaffold

The thiochroman-4-one core is a privileged sulfur-containing heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] As a sulfur analog of the well-known chromanone structure, it serves as a crucial synthon for a variety of more complex heterocyclic systems.[2] The incorporation of a sulfur atom, in place of oxygen, imparts distinct electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds.[1] Molecules based on the thiochroman-4-one framework have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

This compound, the subject of this guide, introduces a bromine atom at the 7-position of the aromatic ring. This halogen substituent not only modulates the electronic nature of the scaffold but also provides a reactive handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a particularly valuable intermediate for the construction of diverse chemical libraries aimed at drug discovery and development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 13735-16-5 | [3] |

| Molecular Formula | C₉H₇BrOS | [3] |

| Molecular Weight | 243.12 g/mol | [3] |

| Appearance | Cream-colored powder | [4] |

| Purity | Typically ≥95% | [3] |

| Melting Point | 66.5-75.5 °C | [4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a well-established two-step sequence involving the formation of a key intermediate, 3-(3-bromophenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. This approach is favored for its reliability and the ready availability of the starting materials.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(3-Bromophenylthio)propanoic Acid

The initial step involves a nucleophilic substitution reaction where the thiolate anion of 3-bromothiophenol attacks the electrophilic carbon of 3-bromopropanoic acid.

Causality of Experimental Choices:

-

Starting Materials: 3-Bromothiophenol is chosen to introduce the bromo-substituent at the desired meta position relative to the sulfur atom, which will ultimately dictate the 7-position in the final product. 3-Bromopropanoic acid provides the three-carbon chain necessary for the formation of the six-membered heterocyclic ring.

-

Base Catalysis: A base, such as potassium hydroxide, is essential to deprotonate the thiol group of 3-bromothiophenol, forming the more nucleophilic thiolate anion. This significantly enhances the rate of the substitution reaction.

Experimental Protocol (General Procedure):

-

To a stirred solution of 3-bromothiophenol (1.0 eq.) in a suitable solvent such as ethanol, add a solution of potassium hydroxide (1.1 eq.) in water.

-

To this mixture, add 3-bromopropanoic acid (1.05 eq.) portion-wise, maintaining the temperature below 30 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(3-bromophenylthio)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The second step is an intramolecular electrophilic aromatic substitution, where the carboxylic acid group, activated by a strong acid, acylates the aromatic ring to form the cyclic ketone.

Causality of Experimental Choices:

-

Strong Acid Catalyst: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby generating a highly electrophilic acylium ion or a related activated species.

-

Anhydrous Conditions: The reaction must be conducted under anhydrous conditions to prevent the deactivation of the strong acid catalyst and to avoid side reactions.

-

Regioselectivity: The cyclization occurs at the position ortho to the thioether group, which is an ortho-, para-directing group. This regioselectivity leads to the formation of the desired this compound.

Experimental Protocol (General Procedure):

-

Add 3-(3-bromophenylthio)propanoic acid (1.0 eq.) to an excess of a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, with stirring.

-

Gently heat the mixture to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

-

Filter the solid product, wash thoroughly with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution to remove any unreacted starting material.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is characterized by both the thiochroman-4-one core and the bromine substituent, making it a valuable intermediate in organic synthesis.

Reactions at the Carbonyl Group and Adjacent Methylene Group

The ketone and the adjacent methylene group are sites for various chemical transformations, allowing for the introduction of further diversity. These reactions are common to the broader class of thiochroman-4-ones and include:

-

Condensation Reactions: The active methylene group can undergo condensation with aldehydes and other electrophiles to introduce substituents at the 3-position.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group, leading to the corresponding alcohol.

-

Formation of Heterocycles: The thiochroman-4-one skeleton is a precursor for the synthesis of various fused heterocyclic systems like pyrazoles and isoxazoles.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is a key feature that enables a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Caption: Key cross-coupling reactions of this compound.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures with potential applications in drug discovery. For instance, the introduction of various aryl, heteroaryl, or amino groups can be systematically explored to generate libraries of compounds for screening against various biological targets.

Spectroscopic Characterization

Proper characterization is crucial to confirm the identity and purity of synthesized this compound. Below are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the structure. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene ring. The aliphatic region will display two triplets corresponding to the two methylene groups in the heterocyclic ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| -S-CH₂- | ~3.2 | Triplet |

| -CH₂-C=O | ~2.9 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-S | 600 - 800 | Medium-Weak |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. | P264, P270, P301+P312, P330 |

| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential for application in drug discovery and organic synthesis. Its straightforward two-step synthesis and the presence of a reactive bromine handle make it an attractive starting material for the generation of diverse molecular libraries. This guide has provided a detailed overview of its properties, synthesis, reactivity, and handling, offering a solid foundation for researchers to incorporate this promising building block into their synthetic programs.

References

- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.

- Castañeda-Paniagua, D. A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2129.

- Loh, B., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(20), 7139.

- Zapata-Linares, N. S., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(8), e0272583.

-

Bondock, S. (2023). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Retrieved from [Link]

- Chimenti, F., et al. (2005). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Archiv der Pharmazie, 338(4), 185-190.

Sources

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. H31968.03 [thermofisher.com]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of 7-Bromothiochroman-4-one

This guide provides a comprehensive technical overview of the synthesis, chemical properties, and significance of 7-Bromothiochroman-4-one, a key heterocyclic intermediate in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of this compound, emphasizing its role as a versatile building block for novel therapeutic agents.

Introduction: The Thiochromanone Scaffold in Drug Discovery

The thiochroman-4-one backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These sulfur-containing heterocycles are recognized for their potential as antioxidant, antimicrobial, and anticancer agents.[2] The structural rigidity and specific stereoelectronic properties conferred by the thioether and ketone moieties allow for precise interactions with biological targets.

The introduction of a bromine atom at the 7-position of the thiochroman-4-one ring system creates a valuable point for further chemical modification. Halogenated organic compounds are pivotal in pharmaceutical sciences as they can enhance the binding affinity of a molecule to its target, improve its pharmacokinetic profile, and serve as a reactive handle for the construction of more complex molecules through various cross-coupling reactions. This compound, with its strategic bromine substitution, is a prime example of a well-designed synthetic intermediate poised for applications in drug discovery programs.[3]

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. This methodology ensures high yields and purity, making it suitable for both laboratory-scale and potential scale-up operations. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Precursor - 3-(3-Bromophenylthio)propanoic Acid

The initial step involves the synthesis of the key intermediate, 3-(3-bromophenylthio)propanoic acid. This is achieved through a nucleophilic substitution reaction between 3-bromothiophenol and 3-bromopropionic acid under basic conditions.

Reaction Mechanism:

The reaction proceeds via a straightforward SN2 mechanism. The basic conditions deprotonate the thiol group of 3-bromothiophenol, forming a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom bearing the bromine in 3-bromopropionic acid, displacing the bromide ion and forming the desired thioether linkage.

Caption: Synthesis of 3-(3-bromophenylthio)propanoic Acid.

Experimental Protocol:

A detailed, field-proven protocol for this synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromothiophenol (1.0 eq) and 3-bromopropionic acid (1.05 eq) in a suitable solvent such as ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (2.1 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted 3-bromothiophenol. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-bromophenylthio)propanoic acid as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Bromothiophenol | 1.0 | 189.07 |

| 3-Bromopropionic Acid | 1.05 | 152.97 |

| Potassium Hydroxide | 2.1 | 56.11 |

| Product | ||

| 3-(3-Bromophenylthio)propanoic Acid | - | 277.14 |

| Expected Yield | - | 85-95% |

Step 2: Intramolecular Friedel-Crafts Acylation

The second and final step is the intramolecular Friedel-Crafts acylation of 3-(3-bromophenylthio)propanoic acid to form the cyclic ketone, this compound. This reaction is typically promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is a highly effective and commonly used reagent for this transformation.[4]

Reaction Mechanism:

The carboxylic acid is first activated by the strong acid catalyst, leading to the formation of a highly electrophilic acylium ion. The aromatic ring, activated by the thioether linkage, then acts as a nucleophile and attacks the acylium ion in an intramolecular electrophilic aromatic substitution reaction. The regioselectivity of this cyclization is directed by the ortho-, para- directing effect of the thioether group, leading to the formation of the desired 6-membered ring and the 7-bromo substitution pattern.

Caption: Intramolecular Friedel-Crafts Acylation.

Experimental Protocol:

A robust and reliable protocol for the cyclization is as follows:

-

Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material). Heat the PPA to around 80-90°C with mechanical stirring to ensure it is fluid.

-

Substrate Addition: To the hot, stirred PPA, add 3-(3-bromophenylthio)propanoic acid (1.0 eq) portion-wise, ensuring the temperature does not rise excessively.

-

Reaction Progression: Maintain the reaction mixture at 90-100°C for 2-4 hours. The progress of the reaction can be monitored by TLC by taking a small aliquot of the reaction mixture, quenching it with ice water, and extracting with an organic solvent.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-(3-Bromophenylthio)propanoic Acid | 1.0 | 277.14 |

| Product | ||

| This compound | - | 259.13 |

| Expected Yield | - | 70-85% |

Discovery and Applications in Medicinal Chemistry

The "discovery" of this compound is intrinsically linked to its utility as a synthetic intermediate in the quest for new therapeutic agents. Its synthesis is often a strategic step in the development of more complex molecules with potential biological activity.

A notable application of this compound is in the synthesis of derivatives being investigated as potential leishmanicidal agents.[1] Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. The thiochroman-4-one scaffold has been identified as a promising starting point for the development of anti-leishmanial compounds. The 7-bromo substituent allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds.

The general workflow for the utilization of this compound in drug discovery is outlined below:

Caption: Role of this compound in Drug Discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. The two-step synthetic route described in this guide, involving the synthesis of 3-(3-bromophenylthio)propanoic acid followed by an intramolecular Friedel-Crafts acylation, provides a reliable and efficient method for its preparation. The strategic placement of the bromine atom on the thiochroman-4-one scaffold opens up numerous possibilities for the synthesis of diverse libraries of compounds for biological screening, as exemplified by its use in the development of potential anti-leishmanial agents. This technical guide serves as a practical resource for researchers aiming to synthesize and utilize this important building block in their drug discovery endeavors.

References

-

Quiñones, W., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

-

Thakur, A., et al. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 27(19), 6529. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Leon, A. A., et al. (1984). Methanesulfonic acid. A useful cyclizing acidic reagent. The Journal of Organic Chemistry, 49(23), 4544–4545. [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

-

Sangeetha, S., Muthupandi, P., & Sekar, G. (2015). An Efficient Copper-Catalyzed, Ligand-Free Domino Process for the Synthesis of Thioflavanones from 2′-Iodochalcones or 2′-Bromochalcones and Xanthate as an Odorless Sulfur Source. Organic Letters, 17(24), 6006–6009. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

PrepChem. (2023). Synthesis of 3-[(3-bromophenyl)thio]propionitrile. [Link]

-

PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | MDPI [mdpi.com]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

A Guide to the Spectroscopic Characterization of 7-Bromothiochroman-4-one

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and drug development, the thiochroman-4-one scaffold is a recurring motif of significant interest, valued for its versatile biological activities.[1] The introduction of a bromine atom, as in 7-Bromothiochroman-4-one (C₉H₇BrOS, M.W. 243.12 g/mol ), profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key target for synthetic exploration.

Unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological evaluation rests. Spectroscopic analysis provides a definitive fingerprint of a molecule's architecture. This guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete public-domain spectral set for this specific molecule, we will deduce the expected spectral features by combining foundational spectroscopic principles with empirical data from the parent compound, thiochroman-4-one, and established substituent effects.[2][3][4] This approach mirrors the predictive workflow essential in research and development when characterizing novel chemical entities.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities, we can precisely map the connectivity and environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic and aromatic regions. The methylene protons adjacent to the sulfur (C-2) and the carbonyl group (C-3) will appear as coupled triplets, a characteristic pattern for an ethylene bridge. The aromatic region will display three protons, with splitting patterns dictated by their ortho- and meta-relationships, further influenced by the deshielding effect of the carbonyl and the electronic effects of the bromine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 3.25 | t | ~ 6.5 |

| H-3 | ~ 3.05 | t | ~ 6.5 |

| H-8 | ~ 8.05 | d | ~ 8.5 |

| H-6 | ~ 7.60 | dd | ~ 8.5, 2.0 |

| H-5 | ~ 7.45 | d | ~ 2.0 |

Causality and Interpretation:

-

Aliphatic Protons (H-2, H-3): The protons on C-2 are adjacent to the electron-withdrawing sulfur atom, placing them slightly downfield compared to the C-3 protons, which are adjacent to the carbonyl group. Their mutual coupling results in two distinct triplets.

-

Aromatic Protons (H-5, H-6, H-8): The proton ortho to the carbonyl group (H-8) is expected to be the most deshielded due to the anisotropic effect of the C=O bond. H-6 will be split by both H-8 (ortho coupling, ~8.5 Hz) and H-5 (meta coupling, ~2.0 Hz), resulting in a doublet of doublets. H-5, being meta to H-6 and para to the bromine, will appear as a doublet due to the small meta coupling.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon (C-4) will be the most downfield signal. The chemical shifts of the aromatic carbons are predicted by starting with the known values for thiochroman-4-one and applying additive effects for the bromine substituent at C-7.[2][4] Halogen substitution typically causes a deshielding (downfield shift) effect on the directly attached carbon (ipso-carbon) and influences the ortho, meta, and para positions.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~ 195.0 | Carbonyl carbon, highly deshielded. |

| C-8a | ~ 140.5 | Aromatic quaternary carbon adjacent to S. |

| C-4a | ~ 133.0 | Aromatic quaternary carbon adjacent to C=O. |

| C-6 | ~ 136.5 | Aromatic CH, ortho to C-Br. |

| C-8 | ~ 129.0 | Aromatic CH, meta to C-Br. |

| C-5 | ~ 128.5 | Aromatic CH, ortho to C-Br. |

| C-7 | ~ 122.0 | Aromatic C-Br (ipso-carbon). |

| C-2 | ~ 45.0 | Aliphatic CH₂ adjacent to S. |

| C-3 | ~ 26.5 | Aliphatic CH₂ adjacent to C=O. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic absorptions will be the carbonyl stretch and vibrations associated with the aromatic and C-Br bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~ 650-550 | Medium-Strong | C-Br Stretch |

Causality and Interpretation:

-

Carbonyl (C=O) Stretch: The strong absorption around 1680 cm⁻¹ is highly characteristic of an aryl ketone, where conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone.[1]

-

C-Br Stretch: The presence of bromine is indicated by a medium to strong band in the lower frequency "fingerprint" region of the spectrum, typically between 650 and 550 cm⁻¹.[5]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For a bromine-containing compound, the mass spectrum has a uniquely identifiable feature due to the natural isotopic abundance of bromine.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. We predict a strong signal for [M]⁺ at m/z 242 (containing ⁷⁹Br) and an equally strong signal for [M+2]⁺ at m/z 244 (containing ⁸¹Br). This 1:1 doublet is a definitive signature for the presence of a single bromine atom.[8]

-

Key Fragmentation: The primary fragmentation pathways are expected to involve the loss of stable neutral molecules or radicals.

-

[M - CO]⁺: Loss of a carbonyl group (28 Da) is a common fragmentation for ketones, leading to predicted peaks at m/z 214/216.

-

[M - Br]⁺: Cleavage of the C-Br bond would result in a fragment at m/z 163.

-

Retro-Diels-Alder (RDA) type cleavage: Fragmentation of the heterocyclic ring could lead to the loss of ethylene (C₂H₄, 28 Da).

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-fidelity data, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for obtaining the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

Caption: General workflow for the complete spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10]

-

Solubilization: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00).[11]

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Insert the tube into the spectrometer. Acquire ¹H NMR data using a standard pulse program, typically with 16-32 scans. For ¹³C NMR, acquire data using a proton-decoupled pulse sequence, with a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the center of the ATR crystal.[13]

-

Pressure Application: Lower the instrument's pressure clamp to ensure firm and uniform contact between the solid sample and the crystal surface. This is critical for generating a strong evanescent wave interaction.[14]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

-

Working Solution Preparation: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the infusion solvent (typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation). The final concentration should be in the low µg/mL range.[16]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-400). Key instrument parameters like capillary voltage and cone voltage should be optimized to maximize the molecular ion signal and minimize in-source fragmentation.[18]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predictive data presented in this guide, derived from foundational principles and analogous structures, establishes a clear set of expectations for experimental analysis. The characteristic ¹H and ¹³C NMR signals map the molecular framework, the strong C=O and C-Br stretches in the IR spectrum confirm key functional groups, and the unique M⁺/M+2 isotopic pattern in the mass spectrum provides definitive evidence of the molecular formula and bromine presence. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, enabling confident structural assignment for this and other related compounds in drug discovery pipelines.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813-10822. [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(7), 911-917. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. [Link]

-

ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19048, Thiochroman-4-one. [Link]

-

Vargas, E., Quiñones, W., Echeverri, F., Robledo, S. M., & Vélez, I. D. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2099. [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. [Link]

-

LibreTexts Chemistry. (2022). Other Important Isotopes- Br and Cl. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. [Link]

-

Save My Exams. (n.d.). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Elements With More Abundant Heavy Isotopes. [Link]

-

University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Dudek, G. O., & Dudek, E. P. (2009). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(9), 3561-3574. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 375102, Thiochroman-4-ol. [Link]

-

POCR, P., & D'AGOSTINO, L. A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(1-2), 147-171. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. [Link]

-

University of Florida, Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

-

SpectraBase. (n.d.). Thiochroman-4-one. [Link]

-

SpectraBase. (n.d.). Thiochroman-4-one - Optional[FTIR] - Spectrum. [Link]

-

Gao, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3005. [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

LibreTexts Chemistry. (2022). The 1H-NMR experiment. [Link]

-

University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Hsu, D. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4567. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

LibreTexts Physics. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001889). [Link]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochroman-4-one | C9H8OS | CID 19048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromothiochroman-4-one: A Technical Guide to Safe Handling and Laboratory Use

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 7-Bromothiochroman-4-one (CAS No. 13735-16-5), a heterocyclic ketone pivotal in synthetic chemistry and drug discovery. While specific toxicological data for this compound is limited, this document synthesizes information from structurally analogous compounds, including other brominated thiochromanones and related heterocycles, to establish a robust framework for its safe utilization in a research and development setting. The guide details potential hazards, mandatory personal protective equipment (PPE), appropriate engineering controls, and procedures for storage, disposal, and emergency response. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to minimize exposure risks and maintain a secure laboratory environment.

Introduction and Scientific Context

This compound is a valued intermediate in organic synthesis, belonging to the thiochromanone class of compounds. These sulfur-containing heterocyles are analogs of chromones and are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities, which include antimicrobial and anticancer properties.[1] Recent studies on thiochroman-4-one derivatives have highlighted their potential as lead structures for novel therapeutic agents, with some demonstrating high selectivity and low toxicity in specific assays.[2]

The presence of the bromine atom and the thiochromanone core suggests a need for careful handling. Brominated organic compounds can present unique hazards, and the ketone functionality within the heterocyclic ring system influences the molecule's reactivity. This guide is predicated on a precautionary principle, extrapolating from the known hazard profiles of similar molecules to ensure a high margin of safety.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated, based on Analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (Possible) | H302: Harmful if swallowed |

This classification is advisory and based on data from structurally related compounds. All handling procedures should reflect these potential hazards.

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust or aerosols can irritate the respiratory tract.[3]

-

Skin Contact: Direct contact may cause skin irritation, redness, and discomfort.

-

Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if not addressed immediately.

-

Ingestion: May be harmful if swallowed.[4]

Causality of Hazards: The anticipated irritant properties are linked to the chemical nature of the molecule. The electrophilic character of the carbonyl group and the potential for the compound to interact with biological macromolecules can lead to localized inflammation and irritation at the points of contact. The bromine substituent can also influence the compound's reactivity and toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to prevent exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound in its solid, powdered form is a certified chemical fume hood . This is non-negotiable. The fume hood contains dust and vapors, preventing their inhalation by the operator. All weighing and transfer operations must be conducted within the fume hood sash, kept at the lowest practical height.

For laboratories where this compound is used frequently, consider dedicated ventilated enclosures for weighing operations to further minimize contamination of the general lab space. Ensure that safety showers and eyewash stations are readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is essential, even when using engineering controls. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale and Validation |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against incidental skin contact. Self-Validation: Gloves must be inspected for tears or pinholes before each use. They should be removed and replaced immediately if contamination is suspected. Never reuse disposable gloves. |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Protects against splashes, dust, and aerosols reaching the eyes. Standard safety glasses are not sufficient . Self-Validation: Ensure goggles provide a complete seal around the eyes. If a face shield is used, it must be in conjunction with safety goggles. |

| Skin and Body Protection | A buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing. Self-Validation: Lab coats must be kept clean and replaced if significant contamination occurs. They should not be worn outside of the laboratory area. |

| Respiratory Protection | Generally not required when handled in a fume hood | If procedures have a high potential for aerosolization and cannot be contained within a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or an organic vapor respirator for solutions) may be necessary based on a formal risk assessment. |

Safe Handling and Experimental Workflows

Adherence to disciplined laboratory practice is critical.

General Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood to contain any spills.

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. If heating is required, do so in a controlled manner using a heating mantle and appropriate condenser.

-

Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Logical Workflow for Safe Handling

The following diagram illustrates the mandatory workflow for minimizing exposure.

Caption: Logical workflow for handling this compound.

Storage and Disposal

Proper storage and disposal are crucial components of the chemical's lifecycle management.

Storage

-

Container: Keep the compound in its original, tightly sealed container to prevent exposure to moisture and air.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

-

Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases. Do not store near incompatible materials that could lead to hazardous reactions.

Waste Disposal

-

Classification: All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.

-

Collection: Collect waste in clearly labeled, sealed containers appropriate for chemical waste.

-

Disposal Route: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain. [5]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Minor Spill (in fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area and alert nearby personnel.

-

If the material is a dust, avoid creating airborne particles.

-

Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Exposure Response Protocol

The following flowchart outlines the critical first aid steps in case of accidental exposure.

Caption: First aid protocol for exposure to this compound.

-

In case of Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[5]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][4]

-

In case of Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Conclusion

This compound is a valuable research chemical with a manageable, yet important, hazard profile. By understanding its potential risks based on sound chemical analogy, implementing robust engineering controls, and adhering to disciplined use of personal protective equipment and handling protocols, researchers can safely harness its synthetic potential. This guide provides the necessary framework, but it is incumbent upon the individual researcher and their institution to perform procedure-specific risk assessments to ensure the highest standards of laboratory safety.

References

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobenzenethiol.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Bromophenol Blue.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4H-chromen-4-one.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-1-indanone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Product Number 658448.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product Number BX1632.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product Number 1.99004.

- Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. DOI:10.1039/D4MD00995A.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Product Number 16230.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Product Number B56404.

- Huuskonen, H., et al. (2003). Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 68(2), 172-9. DOI: 10.1002/bdrb.10017.

- ChemicalBook. (2025). This compound - Material Safety Data Sheet.

- ResearchGate. (n.d.). (A) Biologically relevant thiochroman, thiochromanone, and chromanone... [Image].

- Monks, T. J., & Lau, S. S. (1992). Toxicology of quinone-thioethers. Critical Reviews in Toxicology, 22(5-6), 243-70. DOI: 10.3109/10408449209146309.

- National Toxicology Program. (2016). Toxicity studies of sodium thioglycolate administered dermally to F344/N rats and B6C3F1/N mice. Toxicology Report Series, (80). DOI: 10.22427/NTP-TOX-80.

- European Chemicals Agency. (n.d.). ECHA CHEM.

- MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.

Sources

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | MDPI [mdpi.com]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

The Enigmatic Core: A Technical Guide to 7-Bromo-2,3-dihydrothiochromen-4-one for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 7-bromo-2,3-dihydrothiochromen-4-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. While direct literature on this specific derivative is sparse, this document extrapolates from the well-established chemistry of the thiochromenone scaffold to offer field-proven insights into its synthesis, reactivity, and potential applications. We will delve into the causal relationships behind synthetic choices and the self-validating nature of the described protocols, grounded in authoritative chemical principles.

Introduction: The Thiochromenone Scaffold in Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for their diverse chemical reactivity and broad spectrum of biological activities.[1] The inclusion of a sulfur atom within a heterocyclic framework can significantly alter a molecule's electronic distribution and lipophilicity, often leading to enhanced physicochemical properties like membrane permeability and bioavailability.[1] Thiochromenones, the sulfur analogs of the well-known chromones, are privileged scaffolds that have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The 2,3-dihydrothiochromen-4-one core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 7-position of this scaffold is a deliberate synthetic modification designed to modulate the compound's electronic properties and provide a handle for further chemical elaboration, making 7-bromo-2,3-dihydrothiochromen-4-one a molecule of considerable untapped potential.

Structural Elucidation and Physicochemical Properties

The core structure of 7-bromo-2,3-dihydrothiochromen-4-one consists of a dihydropyran-4-one ring fused to a benzene ring, with the oxygen atom at position 1 replaced by a sulfur atom, and a bromine atom substituted at the 7-position.

IUPAC Name: 7-bromo-2,3-dihydrothiochromen-4-one

Table 1: Predicted Physicochemical Properties of 7-bromo-2,3-dihydrothiochromen-4-one

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₇BrOS | Based on the chemical structure. |

| Molecular Weight | ~243.12 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Likely a pale yellow to white solid | Based on the appearance of related thiochromenone and brominated aromatic compounds. |

| Melting Point | Expected to be higher than the non-brominated analog | The presence of the bromine atom increases molecular weight and intermolecular forces, generally leading to a higher melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water | The aromatic and heterocyclic rings confer significant nonpolar character, while the ketone and thioether offer some polarity. |

| LogP | Moderately lipophilic | The bromine atom and the overall hydrocarbon framework contribute to lipophilicity, a key factor in cell membrane permeability. |

Synthesis of the 7-Bromo-2,3-dihydrothiochromen-4-one Scaffold

The synthesis of 7-bromo-2,3-dihydrothiochromen-4-one can be approached through established methods for constructing the thiochromenone core, utilizing a brominated starting material. A prevalent and efficient strategy involves the intramolecular Friedel-Crafts cyclization of a 3-(arylthio)propanoic acid.

General Synthetic Strategy: Intramolecular Cyclization

The most logical and field-proven approach is a one-pot synthesis starting from a readily available brominated thiophenol. This method offers high efficiency and avoids the isolation of potentially unstable intermediates.

Detailed Experimental Protocol

Objective: To synthesize 7-bromo-2,3-dihydrothiochromen-4-one via a one-pot Michael addition and subsequent intramolecular Friedel-Crafts cyclization.

Materials:

-

4-Bromothiophenol

-

Acrylic acid

-

Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

-

Michael Addition:

-

In a round-bottom flask, dissolve 4-bromothiophenol (1 equivalent) in a minimal amount of a suitable solvent, such as toluene or in the absence of a solvent if the reaction is to be performed neat.

-

Add acrylic acid (1.1 equivalents).

-

The reaction can be catalyzed by a base (e.g., a catalytic amount of triethylamine) or can proceed thermally. Heat the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the intermediate, 3-((4-bromophenyl)thio)propanoic acid.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add the cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to the crude 3-((4-bromophenyl)thio)propanoic acid. This reaction is typically exothermic.

-

Heat the mixture, for example, to 80-120 °C, to promote the intramolecular acylation. The reaction progress should be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the acidic mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-bromo-2,3-dihydrothiochromen-4-one.

-

Causality Behind Experimental Choices:

-

Choice of Cyclizing Agent: Polyphosphoric acid and Eaton's reagent are highly effective for intramolecular Friedel-Crafts acylations as they act as both the solvent and the catalyst. Eaton's reagent is often preferred for its milder reaction conditions and easier work-up.

-

One-Pot Procedure: This approach is favored for its operational simplicity, reduced waste generation, and avoidance of isolating the intermediate carboxylic acid, which can be prone to decomposition.

Chemical Reactivity and Potential Transformations

The 7-bromo-2,3-dihydrothiochromen-4-one scaffold possesses several reactive sites that can be exploited for the synthesis of diverse derivatives.

Reactions at the Carbonyl Group (Position 4)

The ketone functionality is a versatile handle for various transformations:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group for further functionalization.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, allowing for the introduction of various carbon-based substituents.

-

Reductive Amination: The ketone can undergo condensation with primary or secondary amines to form an imine or enamine, which can then be reduced in situ to yield the corresponding amine derivative.

Reactions at the Bromine-Substituted Aromatic Ring (Position 7)

The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I) iodide, yields aryl-alkyne derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide variety of amines.

Reactions Involving the Thioether Linkage (Position 1)

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. This modification can significantly impact the compound's polarity, solubility, and biological activity.

Potential Applications in Drug Discovery and Development

While the biological profile of 7-bromo-2,3-dihydrothiochromen-4-one has not been explicitly reported, the broader class of thiochromenones exhibits a range of promising therapeutic activities.[1][2]

-

Anticancer Agents: Many thiochromenone derivatives have demonstrated potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis.[1] The 7-bromo derivative could serve as a key intermediate for the synthesis of novel anticancer compounds through the functionalization of the bromine atom.

-

Antimicrobial Agents: The thiochromenone scaffold is also present in molecules with significant antibacterial and antifungal properties.[2] The lipophilicity and electronic properties conferred by the bromine atom could enhance the antimicrobial potency.

-

Enzyme Inhibitors: The ability of the thiochromenone core to interact with various biological targets makes it a valuable scaffold for the design of enzyme inhibitors. The diverse functionalization possibilities of the 7-bromo derivative allow for the creation of focused libraries for screening against specific enzymes.

Conclusion

7-Bromo-2,3-dihydrothiochromen-4-one represents a strategically designed heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a thorough understanding of the chemistry of the thiochromenone core allows for the rational design of its synthesis and subsequent derivatization. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space and biological potential of this enigmatic yet promising compound. The versatility of the bromine handle, in particular, opens up a multitude of possibilities for creating diverse chemical libraries for hit-to-lead optimization in various disease areas.

References

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. Available at: [Link]

-

Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]

-

One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]

-

(PDF) Recent Developments in Thiochromene Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Thiochroman-4-one Scaffold

An In-Depth Technical Guide to the Core Chemical Reactions of 7-Bromothiochroman-4-one

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiochroman-4-one core, a sulfur-containing heterocyclic compound, is one such structure, demonstrating significant potential in the development of antiprotozoal, antioxidant, and anticancer agents.[1][2][3] Its utility is rooted in its rigid, bicyclic structure which provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites.

This guide focuses on a particularly valuable derivative: This compound . The strategic placement of the bromine atom at the C7 position transforms this molecule from a simple scaffold into a versatile synthetic intermediate. This bromine atom serves as a reactive handle for a host of powerful cross-coupling reactions, enabling the systematic exploration of chemical space around the core structure. Furthermore, the inherent reactivity of the ketone at C4 and the thioether at C1 allows for orthogonal chemical modifications.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key chemical transformations involving this compound, grounded in mechanistic principles and supported by field-proven experimental protocols.

Core Molecule Properties:

| Property | Value |

|---|---|

| IUPAC Name | 7-bromo-2,3-dihydrothiochromen-4-one |

| CAS Number | 13735-16-5[4] |

| Molecular Formula | C₉H₇BrOS[4][5] |

| Molecular Weight | 243.12 g/mol [4][5] |

Synthesis of the this compound Core